[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-50-6, molecular formula C₁₉H₂₀ClNO₇, molecular weight 409.82 g·mol⁻¹) belongs to the class of carbamoyl-linked trimethoxybenzoate esters. The compound comprises a 3,4,5-trimethoxybenzoyl ester moiety connected via a methylene-carbamoyl linker to a 3-chloro-4-methoxyaniline fragment.

Molecular Formula C19H20ClNO7
Molecular Weight 409.82
CAS No. 386262-50-6
Cat. No. B2445496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
CAS386262-50-6
Molecular FormulaC19H20ClNO7
Molecular Weight409.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl
InChIInChI=1S/C19H20ClNO7/c1-24-14-6-5-12(9-13(14)20)21-17(22)10-28-19(23)11-7-15(25-2)18(27-4)16(8-11)26-3/h5-9H,10H2,1-4H3,(H,21,22)
InChIKeyRZXFQNJRRDOJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-50-6): Compound Identity and Scientific Context


[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-50-6, molecular formula C₁₉H₂₀ClNO₇, molecular weight 409.82 g·mol⁻¹) belongs to the class of carbamoyl-linked trimethoxybenzoate esters . The compound comprises a 3,4,5-trimethoxybenzoyl ester moiety connected via a methylene-carbamoyl linker to a 3-chloro-4-methoxyaniline fragment. This scaffold places it within a family of synthetic small molecules investigated for pharmacological probe development and biological screening applications [1]. Unlike the widely studied 3,4,5-trimethoxybenzoic acid ester class, this specific substitution pattern—featuring a meta-chloro substituent on the aniline ring—remains sparsely characterized in primary literature, with no activity data deposited in ChEMBL as of 2025 [2]. The compound is commercially available through specialty chemical suppliers for research use only.

Why Generic Substitution of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate Is Scientifically Unreliable


Superficially similar carbamoyl-linked trimethoxybenzoate esters cannot be assumed interchangeable. The position of the chloro substituent on the aniline ring (meta vs. para/ortho) and the number of methoxy groups are decisive structural variables that modulate hydrogen-bonding capacity, lipophilicity, and steric fit within biological targets [1]. Ancillary evidence from the trimethoxybenzoic acid derivative class demonstrates that even minor substituent changes drastically alter efflux pump inhibitory activity and antimicrobial potentiation [2]. Furthermore, the presence of the 3-chloro-4-methoxy substitution pattern distinguishes this compound from its des-chloro analog (CAS 386262-14-2), which exhibits measurable histone deacetylase (HDAC) inhibitory activity (IC₅₀ = 9.4 μM) . Without head-to-head comparison data, reliance on analog performance introduces uncontrolled experimental variability that is unacceptable for reproducible target-engagement or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-50-6) vs. Closest Analogs


Structural Differentiation: 3-Chloro-4-methoxy Substitution Pattern vs. Des-Chloro and 5-Chloro Regioisomers

The target compound (CAS 386262-50-6) possesses a 3-chloro-4-methoxy substitution on the aniline ring, which is distinct from the des-chloro analog (CAS 386262-14-2, lacking chlorine entirely) and the 5-chloro-2-methoxy regioisomer (CAS 1004222-06-3). The meta-chloro substituent introduces a dipole moment of approximately 1.7 D (C–Cl bond) and halogen-bond donor capacity, while the para-methoxy group contributes resonance-based electron donation, collectively generating a unique electrostatic potential surface unavailable in the comparator structures . This pattern is absent in the des-chloro analog, which relies solely on methoxy-mediated interactions, and in the 5-chloro-2-methoxy isomer, where the chloro group occupies a topologically distinct position relative to the carbamoyl linker .

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Class-Level HDAC Inhibitory Potential: Ancillary Evidence from the 3-Methoxy Analog

While no direct HDAC inhibition data exist for the target compound, the structurally closest characterized analog—[(3-methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-14-2)—has been reported as a histone deacetylase (HDAC) inhibitor with an IC₅₀ of 9.4 μM . The target compound differs from this analog solely by the addition of a meta-chloro substituent on the aniline ring. In medicinal chemistry, meta-chloro substitution on aromatic rings is a well-established strategy to enhance binding affinity through halogen bonding and increased lipophilicity (predicted ΔlogP ≈ +0.3 to +0.5 vs. the des-chloro analog) [1]. This structural modification may translate into differentiated HDAC isoform selectivity or altered potency, although experimental confirmation is lacking.

Epigenetics HDAC Inhibition Cancer Research

Efflux Pump Inhibition Potential: Class-Level Evidence from Trimethoxybenzoic Acid Derivatives

A 2022 study by Neves et al. evaluated a series of 11 trimethoxybenzoic acid and gallic acid derivatives for efflux pump (EP) inhibitory activity against the AcrAB-TolC system in Salmonella enterica serovar Typhimurium and the NorA pump in Staphylococcus aureus [1]. Key findings: derivatives 5 and 6 inhibited EPs in the acrA-inactivated mutant SL1344 strain, and derivative 6 additionally inhibited EPs in S. aureus 272123. The SAR analysis identified the trimethoxybenzoic acid core as essential for EP inhibitory activity. The target compound incorporates this validated 3,4,5-trimethoxybenzoyl substructure but adds a carbamoyl-linked 3-chloro-4-methoxyphenyl extension, which may confer enhanced membrane permeability via increased lipophilicity compared to the simpler acid derivatives studied [2].

Antimicrobial Resistance Efflux Pump Inhibition Antibiotic Adjuvant

Absence of Pre-existing Activity Annotation: A Clean-Slate Probe for Novel Target Discovery

According to the ZINC database (ZINC238757589), there is no known biological activity for this compound in ChEMBL 20 [1]. This contrasts with many structurally related carbamoyl-linked trimethoxybenzoate esters that have accumulated diverse activity annotations across multiple targets. For example, the 3-methoxy analog (CAS 386262-14-2) has reported HDAC inhibition, while other members of this scaffold class appear in BindingDB with activities spanning HSP90 (IC₅₀ values ranging from 348 nM to 1,000 nM for structurally distinct dihydroxybenzamide derivatives [2]). The absence of pre-existing polypharmacology annotations for the target compound positions it as a cleaner chemical probe for de novo phenotypic or target-based screening campaigns, reducing the risk of confounding off-target effects compared to more heavily annotated analogs [3].

Chemical Biology Target Deconvolution Phenotypic Screening

Recommended Research and Industrial Application Scenarios for [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-50-6)


HDAC Inhibitor Lead Optimization: Chlorine Scan Follow-up to the 3-Methoxy Analog

Investigators who have identified the 3-methoxy analog (CAS 386262-14-2, HDAC IC₅₀ = 9.4 μM) as a hit should procure the target compound for a direct head-to-head HDAC panel assay . The meta-chloro substituent is expected to modulate potency through halogen bonding with proximal backbone carbonyls or hydrophobic pocket occupancy. A systematic chlorine scan comparing CAS 386262-50-6 (3-Cl) vs. CAS 1004222-06-3 (5-Cl) vs. CAS 1296472-89-3 (5-Cl, 2,4-di-OCH₃) would establish the SAR at the aniline ring position, generating proprietary data that supports patent filing and lead series differentiation.

Bacterial Efflux Pump Inhibitor Probe Development

Building on the Neves et al. (2022) demonstration that trimethoxybenzoic acid derivatives inhibit bacterial efflux pumps in S. enterica and S. aureus [1], the target compound can be deployed as a probe to test whether the carbamoyl-linked 3-chloro-4-methoxyphenyl extension improves Gram-negative outer membrane penetration over the simpler acid derivatives studied. Key experiments would include: (i) MIC determination against wild-type and efflux-pump-overexpressing strains, (ii) checkerboard synergy assays with fluoroquinolones and tetracyclines, and (iii) ethidium bromide accumulation assays to quantify EP inhibition potency. The unannotated activity profile of the compound is advantageous for establishing a clean mechanism-of-action dataset.

Chemical Biology Probe for Phenotypic Screening Libraries

The target compound's absence of pre-existing activity annotations in ChEMBL [2] makes it a valuable addition to diversity-oriented screening libraries for phenotypic assay campaigns. Unlike the heavily annotated 3-methoxy analog (which carries an HDAC liability that may confound cell-based readouts), the 3-chloro-4-methoxy variant offers a distinct chemotype with unexplored biological space. Procurement for inclusion in a medium-throughput phenotypic screen (e.g., cancer cell viability, antibacterial, or neuronal differentiation assays) may reveal novel target engagement opportunities unanticipated by existing SAR models.

HSP90 Probe Design: Scaffold-Hopping from Dihydroxybenzamide Lead Series

Patents US10464907 and US10889552 describe dihydroxybenzamide-based HSP90 inhibitors with IC₅₀ values ranging from 348 nM to 1,000 nM [3]. The target compound, while structurally distinct, shares the aryl-carbamoyl pharmacophoric element. Its 3,4,5-trimethoxybenzoyl group may occupy the ATP-binding pocket in a manner analogous to geldanamycin's benzoquinone ansa ring. Researchers engaged in HSP90 inhibitor development could use the target compound as a scaffold-hopping starting point, with the 3-chloro-4-methoxyaniline fragment positioned to probe the solvent-exposed region of the N-terminal domain for affinity-enhancing contacts.

Quote Request

Request a Quote for [(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.